molecular formula C7H9NO3 B573897 3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) CAS No. 171340-12-8

3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI)

Cat. No.: B573897
CAS No.: 171340-12-8
M. Wt: 155.15 g/mol
InChI Key: QYBPGTZTEGXGQO-RQJHMYQMSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) is an organic compound with the molecular formula C7H9NO3 It is a derivative of cyclohexene, featuring a nitro group at the 6-position and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) typically involves the nitration of 3-Cyclohexene-1-carboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: 3-Cyclohexene-1-carboxylic acid, 6-nitro-, (1S-trans)-.

    Reduction: 3-Cyclohexene-1-carboxaldehyde, 6-amino-, (1S-trans)-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-3-cyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, affecting its reactivity and applications.

    3-Cyclohexene-1-carboxaldehyde, 6-amino-, (1S-trans)-: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

Uniqueness

3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI) is unique due to the presence of both a nitro group and an aldehyde group on the cyclohexene ring

Properties

CAS No.

171340-12-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1S,6S)-6-nitrocyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C7H9NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-2,5-7H,3-4H2/t6-,7+/m1/s1

InChI Key

QYBPGTZTEGXGQO-RQJHMYQMSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@H]1C=O)[N+](=O)[O-]

SMILES

C1C=CCC(C1C=O)[N+](=O)[O-]

Canonical SMILES

C1C=CCC(C1C=O)[N+](=O)[O-]

Synonyms

3-Cyclohexene-1-carboxaldehyde, 6-nitro-, (1S-trans)- (9CI)

Origin of Product

United States

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